

# Sulfamethizole-D4 chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sulfamethizole-D4

Cat. No.: B8084248

[Get Quote](#)

## An In-depth Technical Guide to Sulfamethizole-D4

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Sulfamethizole-D4**, a deuterated analog of the sulfonamide antibiotic Sulfamethizole. Designed for researchers, scientists, and drug development professionals, this document details the compound's key characteristics and methodologies for its use.

## Chemical Identity and Properties

**Sulfamethizole-D4** is an isotopically labeled version of Sulfamethizole, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Sulfamethizole in various matrices.<sup>[1][2]</sup>

## Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide	[3][4][5]
CAS Number	2470130-12-0	[1][4][6]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> D <sub>4</sub> N <sub>4</sub> O <sub>2</sub> S <sub>2</sub>	[1][4]
SMILES	[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NN=C(S2)C)[2H]	[3][5][6]
InChI Key	InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)/i2D,3D,4D,5D	[1][3][6]
Synonyms	Sulfamethizol D4 (benzene D4), N1-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanilamide-d4	[1][6]

## Physicochemical Properties

Quantitative experimental data for **Sulfamethizole-D4** is limited. The properties of its non-deuterated parent compound, Sulfamethizole, are provided for reference.

Table 1: Properties of **Sulfamethizole-D4**

Property	Value	Source(s)
Molecular Weight	274.36 g/mol	[4][6]
Exact Mass	274.0496 Da	[4][5][7]
Purity	≥98% Chemical Purity; ≥98 atom % D	[4]
Form	Neat Solid	[4][6]
Solubility	Slightly soluble in DMSO and Methanol	[1]

Table 2: Properties of Sulfamethizole (Non-Deuterated Parent Compound)

Property	Value	Source(s)
Molecular Weight	270.3 g/mol	[8]
Physical Description	White crystalline powder	[8][9]
Water Solubility	1:2,000 (0.5 mg/mL)	[9]
CAS Number	144-82-1	[8]

## Mechanism of Action and Application

The parent compound, Sulfamethizole, is a broad-spectrum sulfonamide antibiotic.[2][9] It acts by inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][8] This inhibition is competitive with the natural substrate, para-aminobenzoic acid (PABA), thereby halting bacterial growth.[10]

**Sulfamethizole-D4**'s primary application is as an internal standard for the quantification of Sulfamethizole by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its nearly identical chemical behavior to the unlabeled analyte, combined with a distinct mass difference, allows for precise and accurate measurement by correcting for variations during sample preparation and analysis.

## Experimental Protocols

While specific synthesis protocols for **Sulfamethizole-D4** are proprietary, its preparation would generally involve the condensation of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide with a deuterated precursor.

A representative experimental protocol for its use in quantifying sulfonamides in a complex matrix, such as wastewater, is detailed below. This method is adapted from established procedures for similar analytes.[\[11\]](#)

## Sample Preparation and Solid-Phase Extraction (SPE)

- **Sample Collection:** Collect 50 mL of the sample matrix (e.g., wastewater effluent).
- **Dilution & Fortification:** Dilute the sample with 200 mL of deionized water. Acidify to pH 4.
- **Internal Standard Spiking:** Add a known amount (e.g., 5 ng) of **Sulfamethizole-D4** solution (the internal standard) to the sample. This step is crucial for assessing potential losses during the analytical procedure.[\[11\]](#)
- **Solid-Phase Extraction:**
  - Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.
  - Percolate the diluted and spiked sample through the cartridge at a flow rate of 5 mL/min.[\[11\]](#)
  - Wash the cartridge with deionized water to remove interferences.
  - Elute the analytes and the internal standard with an appropriate solvent, such as methanol or acetonitrile.
- **Final Preparation:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[\[12\]](#)

## UPLC-MS/MS Analysis

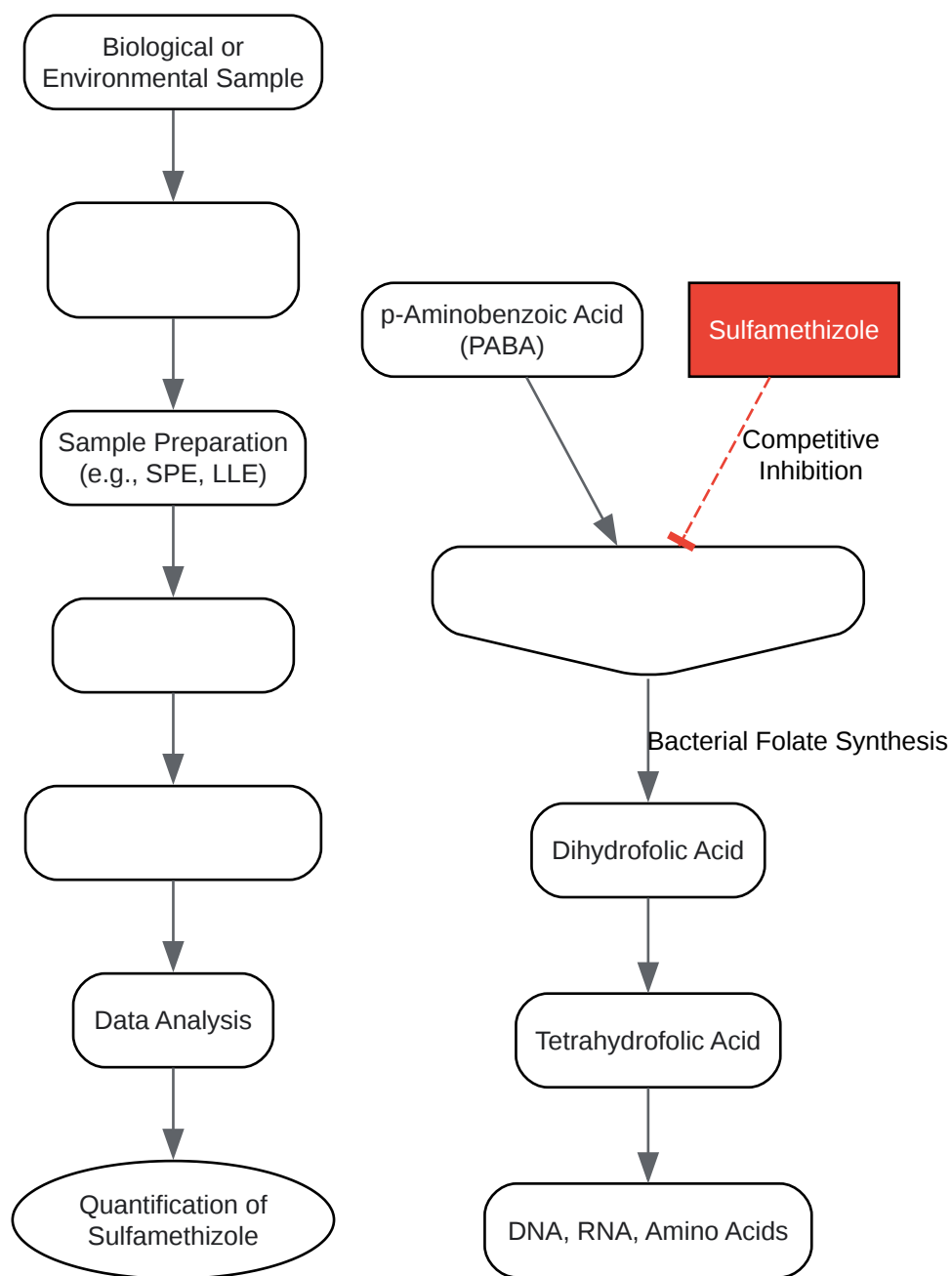
- Chromatographic Separation:
  - System: Ultra-Performance Liquid Chromatography (UPLC) system.
  - Column: A suitable C18 column.
  - Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[\[12\]](#)
  - Injection Volume: 5-10  $\mu\text{L}$ .
- Mass Spectrometric Detection:
  - System: Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in positive mode.[\[12\]](#)
  - Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Monitor specific precursor-to-product ion transitions for both Sulfamethizole and **Sulfamethizole-D4**. The transition for **Sulfamethizole-D4** will be shifted by +4 m/z compared to the unlabeled compound.
- Quantification:
  - Generate a calibration curve using standards of unlabeled Sulfamethizole.
  - Calculate the ratio of the peak area of the analyte (Sulfamethizole) to the peak area of the internal standard (**Sulfamethizole-D4**).[\[11\]](#)
  - Determine the concentration of Sulfamethizole in the original sample by comparing this ratio to the calibration curve.

## Visualizations

### Chemical Structure

Caption: Chemical structure of **Sulfamethizole-D4**.

### Analytical Workflow



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 3. Sulfamethizole-D4 | C<sub>9</sub>H<sub>10</sub>N<sub>4</sub>O<sub>2</sub>S<sub>2</sub> | CID 139025864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfamethizole-d4 (benzene-d4) | LGC Standards [lgcstandards.com]
- 5. Sulfamethizole-d4 (benzene-d4) | LGC Standards [lgcstandards.com]
- 6. Sulfamethizole-d4 | CymitQuimica [cymitquimica.com]
- 7. Sulfamethizole-d4 | TRC-S689007-50MG | LGC Standards [lgcstandards.com]
- 8. Sulfamethizole | C<sub>9</sub>H<sub>10</sub>N<sub>4</sub>O<sub>2</sub>S<sub>2</sub> | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. SULFAMETHIZOLE | 144-82-1 [chemicalbook.com]
- 10. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. jfda-online.com [jfda-online.com]
- To cite this document: BenchChem. [Sulfamethizole-D4 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8084248#sulfamethizole-d4-chemical-structure-and-properties]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)